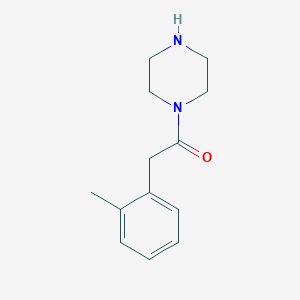

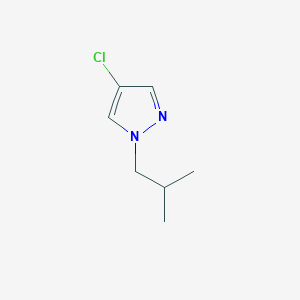

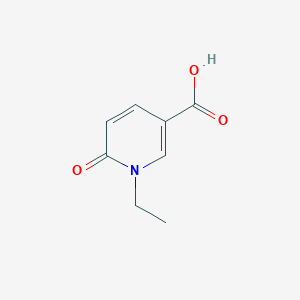

(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CR-1-31-B and has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

1. Corrosion Inhibition

- Synthesis and Characterization for Corrosion Inhibition : Acrylamide derivatives, including the specific compound , have been studied for their efficacy as corrosion inhibitors. For instance, a 2022 study by Abu-Rayyan et al. analyzed acrylamide derivatives as inhibitors for copper corrosion in nitric acid solutions, using a combination of chemical and electrochemical methods. This research indicates the potential application of such compounds in protecting metals from corrosion in industrial settings (Abu-Rayyan et al., 2022).

2. Polymer Research

- Thermoresponsive Polymer Applications : Acrylamide derivatives are integral in creating thermoresponsive polymers, which are essential in drug delivery systems. A study by Convertine et al. (2004) demonstrated the controlled polymerization of N-isopropylacrylamide, highlighting the role of acrylamide compounds in developing advanced polymer-based drug delivery systems (Convertine et al., 2004).

3. Chemical Analysis and Safety

- Chemistry, Biochemistry, and Safety Analysis : The biochemical properties and safety aspects of acrylamide compounds are crucial areas of study. For instance, Friedman (2003) provided a comprehensive review of acrylamide's chemistry, biochemistry, and safety, exploring its widespread industrial applications and potential health impacts (Friedman, 2003).

4. Material Science

- Polyacrylamide Substrate Characterization : Research by Poellmann and Wagoner Johnson (2013) validated and optimized methods for activating polyacrylamide substrates for protein patterning. This study highlights the role of acrylamide derivatives in material science, particularly in cell mechanobiology research (Poellmann & Wagoner Johnson, 2013).

5. Antioxidant Activity

- Synthesis for Antioxidant Activity : Nguyen et al. (2021) synthesized and assessed the antioxidant activity of certain chalcones containing N-arylacetamide groups. The study demonstrates the potential of acrylamide derivatives in developing compounds with significant antioxidant properties (Nguyen et al., 2021).

6. Protein Studies

- Protein Fluorescence Quenching Studies : Acrylamide is used in protein studies, especially in fluorescence quenching of tryptophanyl residues in proteins, as researched by Eftink and Ghiron (1976). This technique is valuable for studying protein structure and dynamics (Eftink & Ghiron, 1976).

7. Copolymerization Studies

- Copolymerization with Styrene : Whelpley et al. (2022) focused on the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates with styrene, demonstrating the versatility of acrylamide derivatives in polymer chemistry (Whelpley et al., 2022).

8. Optically Active Polymers

- Derivation from L-Tartaric Acid : Bou et al. (1993) prepared optically active polyamides derived from L-tartaric acid, showcasing the use of acrylamide derivatives in creating specialized polymers with unique optical properties (Bou et al., 1993).

Eigenschaften

IUPAC Name |

(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO3/c1-3-12-24-16-8-4-14(5-9-16)6-11-19(22)21-15-7-10-18(23-2)17(20)13-15/h4-11,13H,3,12H2,1-2H3,(H,21,22)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRLYJKMVPDGFD-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2976761.png)

![1-{[1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine](/img/structure/B2976764.png)

![N-(2-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2976767.png)

![N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2976775.png)